Epi Lovastatin Hydroxy Acid-d3 Sodium Salt
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Overview
Description
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is a stable isotope-labeled analogue of Lovastatin, which is often used in scientific research to study the pharmacokinetics and metabolism of Lovastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps. The starting material is Lovastatin, which undergoes hydrolysis to form Lovastatin Hydroxy Acid. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in the formation of Epi Lovastatin Hydroxy Acid-d3. Finally, the sodium salt form is prepared by neutralizing the acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Lovastatin and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Lovastatin.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Lovastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Lovastatin
Mechanism of Action
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, used to lower cholesterol levels.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: A statin that is more hydrophilic and has a different metabolic profile.
Uniqueness
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Properties
Molecular Formula |
C24H37NaO6 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI Key |
LXZBFUBRYYVRQJ-ABFRTFRBSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Origin of Product |
United States |
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